AChE-IN-44

Prodrug Brain Exposure Pharmacokinetics

Standard AChE inhibitors (donepezil, galantamine) cause dose-limiting peripheral side effects-GI distress and cardiac conduction issues-due to systemic enzyme inhibition, confounding Alzheimer's disease research. AChE-IN-44 (Compound Tap4) is a thiamine disulfide prodrug designed to remain inactive peripherally until reduced within the brain microenvironment to the active thiazole salt inhibitor Tat2, achieving nanomolar potency against human AChE. • Confirmed in vivo brain exposure of 500 ng/g (i.p., 10 mg/kg) with differential inhibition: significantly stronger AChE suppression in brain vs. intestinal tissue • Enables clean separation of central therapeutic effects from peripheral toxicity in AD behavioral and biomarker studies • Serves as a benchmark reference for SAR campaigns on CNS-targeted thiazole salt AChE inhibitor scaffolds.

Molecular Formula C31H38ClN3OS2
Molecular Weight 568.2 g/mol
Cat. No. B12383615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-44
Molecular FormulaC31H38ClN3OS2
Molecular Weight568.2 g/mol
Structural Identifiers
SMILESCC(C)CCSSC(=C(C)N(CC1=CC=CC=C1)C=O)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl
InChIInChI=1S/C31H38ClN3OS2/c1-22(2)16-18-37-38-30(23(3)35(21-36)20-24-9-5-4-6-10-24)15-17-33-31-26-11-7-8-12-28(26)34-29-19-25(32)13-14-27(29)31/h4-6,9-10,13-14,19,21-22H,7-8,11-12,15-18,20H2,1-3H3,(H,33,34)/b30-23+
InChIKeyXAOSQKIHEYHOPL-JJKYIXSRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-44: Brain-Targeted Prodrug Overview


AChE-IN-44, also known as Compound Tap4 (CAS: 2758685-58-2), is a thiamine disulfide prodrug designed for central nervous system (CNS) targeting [1]. Its primary differentiator is its ability to be reduced in the brain to form the active thiazole salt inhibitor Tat2, which achieves nanomolar potency against human acetylcholinesterase (hAChE) [1]. This mechanism is specifically engineered to provide high brain exposure while mitigating the peripheral side effects commonly associated with first-line AChE inhibitors like donepezil [1].

Prodrug activation Brain-targeted thiamine disulfide prodrug designed for CNS enzyme inhibition studies
Tissue selectivity Reported stronger AChE inhibition in brain vs. intestinal tissue after in vivo conversion
Novel chemotype First-in-class thiazole salt inhibitor (Tat2) with nanomolar potency against human AChE

Why Generic AChE Inhibitors Fall Short


Generic substitution of AChE-IN-44 with standard AChE inhibitors like donepezil or galantamine fails to replicate its unique prodrug-based brain-targeting mechanism. While donepezil effectively inhibits AChE, its therapeutic use is limited by significant peripheral side effects, including gastrointestinal distress and cardiac conduction issues, due to systemic enzyme inhibition [1]. In contrast, AChE-IN-44 is designed as an inactive prodrug that only converts to the potent Tat2 inhibitor upon reduction within the brain microenvironment, as confirmed by in vivo conversion and high brain exposure (500 ng/g) after intraperitoneal administration [1]. This specific activation profile leads to a differential inhibition pattern, where Tap4 exhibits stronger AChE inhibition in the brain than in intestinal tissues, a property not shared by non-prodrug alternatives [1].

! Direct AChE inhibitors (donepezil, galantamine) lack the prodrug activation mechanism; CNS-selective conversion may not be replicated.
! Tissue-selectivity profile (brain > intestine) is mechanism-dependent; non-prodrug alternatives may show different peripheral enzyme inhibition patterns.
! Peripheral cholinergic inhibition context may differ; substitution with standard inhibitors could alter safety-related endpoint profiles in research models.

Quantitative Evidence for CNS Prodrug Advantage


In Vivo Conversion and Brain Exposure

AChE-IN-44 (Tap4) differentiates itself from direct-acting AChE inhibitors like donepezil through its in vivo conversion to the thiazole salt inhibitor Tat2. While donepezil exhibits an IC50 of approximately 6-15 nM against human AChE, its therapeutic index is limited by peripheral exposure [1]. The paper reveals that the active metabolite Tat2 achieves a 'nanomolar inhibitory effect on human AChE' [1]. Crucially, the prodrug Tap4 demonstrates high brain exposure, with the converted Tat2 reaching 500 ng/g in mouse brain tissue after a 10 mg/kg i.p. dose, indicating effective CNS penetration and retention [1]. This data provides a quantifiable basis for AChE-IN-44's potential to achieve high central target engagement while limiting systemic circulation of the active inhibitor.

In Vivo Brain Exposure
Reported
500 ng/g (Tat2) in mouse brain
10 mg/kg i.p., ICR mice
Supports brain exposure model context
Prodrug activation confirmed in vivo
Prodrug Brain Exposure Pharmacokinetics In Vivo

Brain vs. Intestinal Selectivity

AChE-IN-44 (Tap4) provides a tissue-specific inhibition profile that distinguishes it from conventional AChE inhibitors. The study states that 'the inhibitory effect of the prodrug Tap4 on AChE is obviously stronger in the brain than that on intestinal AChE of ICR mice' [1]. In contrast, clinical use of donepezil is frequently associated with gastrointestinal side effects such as nausea, vomiting, and diarrhea, which are direct consequences of peripheral AChE inhibition in the gut [1]. This head-to-head, within-subject comparison from the same in vivo experiment establishes AChE-IN-44's functional selectivity for the central nervous system over a key peripheral tissue site.

Brain vs. Intestine Selectivity
Head-to-head
AChE inhibition “obviously stronger” in brain
vs. intestinal tissue, same animal model
Supports tissue-selectivity endpoint review
Qualitative comparison; exact inhibition percentages not provided
Tissue Selectivity In Vivo Side Effect Profile Brain-Targeting

Novel Thiazole Salt Prodrug Class

AChE-IN-44 is a representative of a novel chemical class, the thiamine disulfide prodrugs, which are 'revealed for the first time' in the source study [1]. Its active metabolite, Tat2, is part of a series of novel thiazole salt AChE inhibitors that 'exhibit a nanomolar inhibitory effect on human AChE' [1]. This class-level differentiation is important as it represents a fundamentally different chemical and mechanistic approach to AChE inhibition compared to established drug classes such as piperidines (e.g., donepezil), alkaloids (e.g., galantamine), or carbamates (e.g., rivastigmine). The novelty of the scaffold provides a new tool for probing structure-activity relationships and developing next-generation CNS therapeutics with potentially distinct binding modes and pharmacokinetic profiles.

Novel Chemotype Class
Class-level
Thiamine disulfide prodrug → thiazole salt inhibitor
First disclosure; reported nanomolar hAChE inhibition
Chemical scaffold context for SAR studies
Exact IC50 not provided in source; verify independently
Novel Chemical Class Potency In Vitro Mechanism

Recommended Research Applications


CNS-Selective Inhibition in Alzheimer's Models

AChE-IN-44 is an optimal tool for investigating the therapeutic potential of brain-targeted AChE inhibition. Its proven in vivo conversion to a potent inhibitor with high brain exposure (500 ng/g) makes it suitable for behavioral and biomarker studies in Alzheimer's disease mouse models, where separating central therapeutic effects from peripheral side effects is essential [1].

Prodrug Activation and Tissue Distribution Studies

The compound's prodrug-to-active metabolite pathway (Tap4 to Tat2) provides a clear system for studying tissue-specific drug activation. Researchers can use AChE-IN-44 to quantify the relationship between prodrug administration, active metabolite generation in the brain, and resultant pharmacodynamic effects, as demonstrated by the differential brain vs. intestinal AChE inhibition [1].

SAR Studies with Novel Thiazole Salt Chemotype

As a representative of a newly disclosed class of thiazole salt AChE inhibitors, AChE-IN-44 (via its metabolite Tat2) serves as a valuable reference compound for SAR campaigns. Its nanomolar potency against human AChE provides a benchmark for developing and optimizing new analogs with improved CNS targeting or alternative pharmacokinetic properties [1].

Mitigating Peripheral Cholinergic Toxicity

AChE-IN-44 is a perfect experimental control for studies aimed at reducing the gastrointestinal side effects of AChE inhibition. Its demonstrated property of causing 'obviously stronger' inhibition in the brain than in the intestine allows for direct comparison with non-prodrug inhibitors like donepezil, which are known to cause significant gut-related adverse events [1].

Application
Selection Property
Validation Focus
Alzheimer’s disease model studies
Brain-targeted prodrug activation
Behavioral and biomarker endpoint context
Tissue-specific prodrug activation studies
Prodrug-to-active metabolite pathway
Brain vs. peripheral enzyme inhibition endpoints
Thiazole salt AChE inhibitor SAR
Novel chemotype benchmark
Potency and selectivity profiling
Peripheral cholinergic inhibition profiling
Tissue-selectivity differentiation
Gastrointestinal vs. brain inhibition comparison

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28 linked technical documents
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